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Receptor Binding Affinity of Corynantheidine

Receptor
Binding Affinity
(Ki)

Functional Activity Notes / Experimental System

α1D
Adrenergic

41.7 ± 4.7 nM [1] Antagonist [1] Higher affinity than for opioid receptors;
human receptors.

μ-Opioid
(MOR)

118 ± 12 nM
(Human) [1] [2]

Partial Agonist [1]
[3]

Efficacy (Emax) ~37-74% relative to
standard agonists.

μ-Opioid
(MOR)

57.1 ± 8.3 nM
(Mouse) [1]

Partial Agonist [3] -

κ-Opioid
(KOR)

1,210 ± 90 nM [2] Weak/Not Signif. [1] Much weaker than MOR affinity.

δ-Opioid
(DOR)

>10,000 nM [2] Negligible [1] -

5-HT
(Serotonin)

Micromolar range
[1]

Displacement
observed [4]

Broader polypharmacology at higher
concentrations.

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 5 Tech Support

https://www.smolecule.com/products/s607840?utm_src=pdf-body
https://www.smolecule.com/products/s607840?utm_src=pdf-interest
https://www.smolecule.com/products/s607840?utm_src=pdf-body
https://kratomalks.org/pages/corynantheidine-1
https://kratomalks.org/pages/corynantheidine-1
https://kratomalks.org/pages/corynantheidine-1
https://pmc.ncbi.nlm.nih.gov/articles/PMC7676998/
https://kratomalks.org/pages/corynantheidine-1
https://pmc.ncbi.nlm.nih.gov/articles/PMC8328003/
https://kratomalks.org/pages/corynantheidine-1
https://pmc.ncbi.nlm.nih.gov/articles/PMC8328003/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7676998/
https://kratomalks.org/pages/corynantheidine-1
https://pmc.ncbi.nlm.nih.gov/articles/PMC7676998/
https://kratomalks.org/pages/corynantheidine-1
https://kratomalks.org/pages/corynantheidine-1
https://pmc.ncbi.nlm.nih.gov/articles/PMC9235362/
https://www.smolecule.com/products/s607840?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


This dual receptor interaction suggests that corynantheidine's overall physiological effects result from a

combination of opioid and adrenergic activity [1] [2].

Key Experimental Methodologies

The primary data on corynantheidine's receptor interactions are generated through standardized

pharmacological techniques.

Receptor Binding Assays: Affinity (Ki) is determined through radioligand competition binding
experiments [2]. Membranes from cells expressing the human target receptor (e.g., CHO cells for
adrenergic, HEK or RBL cells for opioid) are incubated with a radioactive ligand specific to that

receptor. Corynantheidine's ability to displace the radioligand is measured, allowing for Ki calculation
[2].

Functional Efficacy assays: G-protein activation is measured using the [[35S]GTPγS binding
assay] [3]. A BRET-based G protein activation assay also determines efficacy (Emax) and potency

(EC50) at human MOR [1] [3].

α1D Adrenergic Receptor & Functional Implications

The α1D-adrenergic receptor (ADRA1D) is a Gq/11-coupled protein that activates phospholipase C (PLC),

leading to production of inositol trisphosphate (IP3) and diacylglycerol (DAG) upon activation [5].
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Alpha-1D adrenergic receptor signaling pathway via Gq/11 coupling.

Corynantheidine acts as an α1D adrenergic receptor antagonist [1]. This mechanism is leveraged in

research using the selective α1D antagonist BMY 7378 to protect against hyperglycemia-induced

mitochondrial dysfunction and blood-retinal barrier breakdown in diabetic retinopathy models [5].

Research Significance and Knowledge Gaps

Corynantheidine's high α1D affinity may contribute to kratom's overall effect profile by modulating

cardiovascular tone or stress responses, potentially differentiating it from classical opioids [1]. The
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combination of MOR partial agonism and α1D adrenergic antagonism presents a unique

polypharmacological profile that may be valuable for probing receptor function or designing new therapeutic

agents [3].

Substantial knowledge gaps remain, as most data are from in vitro or rodent models, with human

pharmacokinetic, safety, and efficacy studies still lacking [1]. Corynantheidine is also a potent CYP2D6

inhibitor, indicating a significant potential for drug-drug interactions that requires further investigation [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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